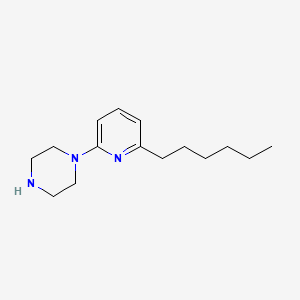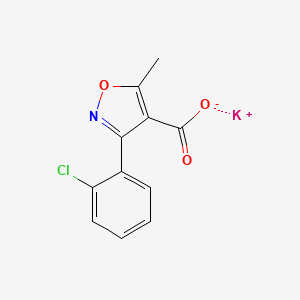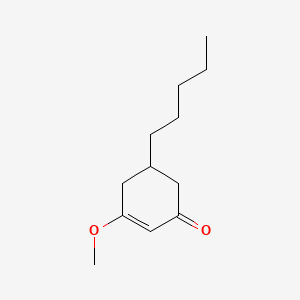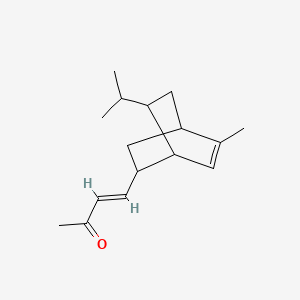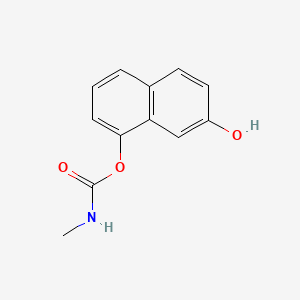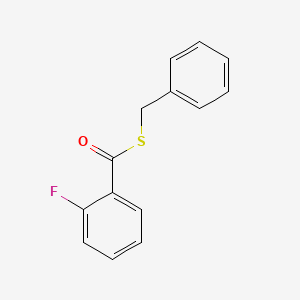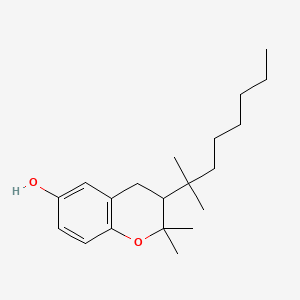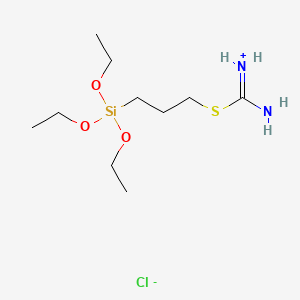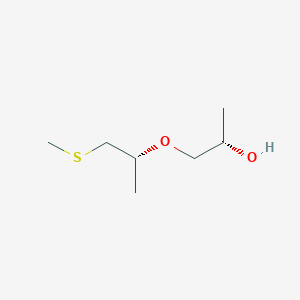
2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thia-5-oxa-4,7-dimethylheptan-7-ol is a compound that features both sulfur and oxygen heteroatoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-oxa-4,7-dimethylheptan-7-ol can be achieved through several synthetic routes. One common method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another approach includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .
Industrial Production Methods
Industrial production of 2-Thia-5-oxa-4,7-dimethylheptan-7-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often prioritized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Thia-5-oxa-4,7-dimethylheptan-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and oxygen atoms, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize 2-Thia-5-oxa-4,7-dimethylheptan-7-ol, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Thia-5-oxa-4,7-dimethylheptan-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Thia-5-oxa-4,7-dimethylheptan-7-ol involves its interaction with specific molecular targets and pathways. The sulfur and oxygen atoms in its structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Thia-5-oxa-4,7-dimethylheptan-7-ol is unique due to its combination of sulfur and oxygen atoms within a single molecule, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
72187-34-9 |
|---|---|
Molecular Formula |
C7H16O2S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C7H16O2S/c1-6(8)4-9-7(2)5-10-3/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
WYHWTENYOVYBQX-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@@H](CO[C@H](C)CSC)O |
Canonical SMILES |
CC(COC(C)CSC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



